(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
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Overview
Description
(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a methoxypyridinyl moiety, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with ENTs and inhibits their function. It reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .
Biochemical Pathways
The compound affects the nucleoside transport pathway by inhibiting ENTs. This can impact nucleotide synthesis and the regulation of adenosine function . The exact downstream effects depend on the specific cellular context and the balance between different nucleoside transporters.
Pharmacokinetics
Its irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect
Result of Action
The compound’s action results in reduced uridine uptake in cells expressing ENT1 and ENT2 . This can affect various cellular processes that depend on nucleoside transport, including nucleotide synthesis and adenosine signaling .
Biochemical Analysis
Biochemical Properties
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has been shown to interact with Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound has been found to be a novel inhibitor of ENTs, showing more selectivity to ENT2 than to ENT1 .
Cellular Effects
In cellular models, this compound has been shown to inhibit the uptake of uridine, a nucleoside involved in RNA synthesis . This inhibition could potentially affect various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound acts as an irreversible and non-competitive inhibitor of ENTs . It reduces the maximum rate of uridine uptake without affecting the affinity of the transporters for uridine . Molecular docking analysis suggests that the binding site of this compound in ENT1 may be different from that of other conventional inhibitors .
Temporal Effects in Laboratory Settings
The effects of this compound on ENTs are not transient; once the compound binds to the transporter, the inhibitory effect cannot be washed out . This suggests that the compound may have long-term effects on cellular function. More in vitro or in vivo studies are needed to fully understand these temporal effects.
Metabolic Pathways
Given its interaction with ENTs, it is likely that the compound could affect nucleotide synthesis and adenosine regulation .
Transport and Distribution
Given its interaction with ENTs, it is possible that the compound could be transported across cell membranes via these transporters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the fluorophenyl and methoxypyridinyl groups. Common synthetic routes include:
Formation of Piperazine Ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of Methoxypyridinyl Group: This can be done through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, using methoxypyridine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenated reagents, palladium catalysts, inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Chlorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(2-Bromophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
- (4-(2-Methylphenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone
Uniqueness
Compared to similar compounds, (4-(2-Fluorophenyl)piperazin-1-yl)(2-methoxypyridin-3-yl)methanone exhibits unique properties due to the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall pharmacokinetic profile. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2/c1-23-16-13(5-4-8-19-16)17(22)21-11-9-20(10-12-21)15-7-3-2-6-14(15)18/h2-8H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCCNRDOJDWAKMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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